tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate
Description
Chemical Identity and Properties The compound tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate (CAS: 2243515-64-0) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a central 3-oxopropan-2-yl (β-ketoamide) backbone, and a tetrahydro-2H-pyran-4-yl (oxan-4-yl) substituent. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol and an XLogP3 value of 1.3, indicating moderate lipophilicity . The Boc group enhances solubility in organic solvents and stabilizes the compound against premature degradation, making it valuable in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-11(9-15)8-10-4-6-17-7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBNKEIPCHGFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCOCC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxan-4-yl derivative under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl group . The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with hydrogenated functional groups.
- Substituted derivatives with new functional groups replacing the carbamate group.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amine functionality .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme function and regulation .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used in the design and synthesis of drug candidates targeting specific biological pathways .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity . The oxan-4-yl group may also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate and related carbamates are summarized below:
Table 1: Comparative Analysis of Structurally Related Carbamates
Structural and Functional Insights
Backbone Variations: The β-ketoamide group in the target compound (C=O at position 3) contrasts with compounds like tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate, which has a single ketone at position 1. This difference impacts electrophilicity and reactivity in nucleophilic additions .
Substituent Effects: The oxan-4-yl group in the target compound confers rigidity and may improve binding to enzymes like proteases or kinases. In contrast, the 4-oxooxan-3-yl group in CAS 113482-47-6 introduces a reactive ketone, making it susceptible to reduction or nucleophilic attack .
Applications :
Biological Activity
Tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of this compound is C13H23NO4, with a molecular weight of 257.33 g/mol. The structure includes a tert-butyl group and a carbamate moiety, which are essential for its chemical reactivity and biological interactions. The oxan ring introduces steric and electronic effects that influence its interaction with various molecular targets.
| Property | Details |
|---|---|
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 257.33 g/mol |
| Functional Groups | Tert-butyl, Carbamate |
| Unique Features | Oxan ring, potential for diverse interactions |
Research indicates that this compound exhibits several biological activities that may be relevant for therapeutic applications, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in amyloidogenesis, particularly β-secretase and acetylcholinesterase, which are crucial in Alzheimer's disease pathology .
- Neuroprotective Effects : In vitro studies suggest that the compound may protect astrocytes from cell death induced by amyloid-beta (Aβ) peptides, potentially reducing inflammation and oxidative stress in neuronal environments .
Case Studies
- In Vitro Studies : A study assessed the protective effects of the compound on astrocyte cells exposed to Aβ1-42. Results indicated a moderate protective effect against cell death, with a reduction in pro-inflammatory cytokines such as TNF-α observed in treated cultures .
- In Vivo Models : In animal models simulating Alzheimer's disease, treatment with the compound resulted in decreased levels of Aβ1-42 and β-secretase activity compared to control groups. However, the results were not statistically significant when compared to established treatments like galantamine .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM) |
| Neuroprotection | Reduces astrocyte cell death induced by Aβ1-42 |
| Anti-inflammatory Effects | Decreases TNF-α production in cell cultures |
Synthesis Pathways
The synthesis of this compound typically involves multiple steps, including:
- Formation of the oxan ring through cyclization reactions.
- Introduction of the tert-butyl carbamate group via nucleophilic substitution reactions.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
